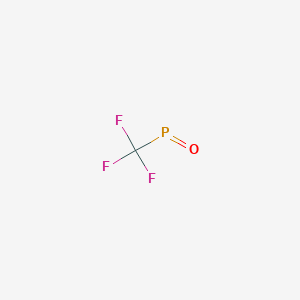
(Trifluoromethyl)phosphanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethyl)phosphanone is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)phosphanone typically involves the introduction of the trifluoromethyl group to a phosphorus-containing precursor. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium under controlled conditions. This reaction proceeds as follows:
PCl3+3CF3Li→P(CF3)3+3LiCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethyl-containing compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoromethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted phosphine oxides, phosphines, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(Trifluoromethyl)phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its ability to enhance the metabolic stability and lipophilicity of compounds
Mécanisme D'action
The mechanism of action of (Trifluoromethyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties that can modulate the activity of these targets. For example, the compound can inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylphosphine: Similar in structure but lacks the carbonyl group.
Trifluoromethylphosphine oxide: Contains an additional oxygen atom bonded to phosphorus.
Trifluoromethylphosphonate: Features a different bonding arrangement with oxygen atoms.
Uniqueness
(Trifluoromethyl)phosphanone is unique due to its specific combination of the trifluoromethyl group and the carbonyl group attached to phosphorus. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
827027-08-7 |
|---|---|
Formule moléculaire |
CF3OP |
Poids moléculaire |
115.979 g/mol |
Nom IUPAC |
trifluoro(phosphoroso)methane |
InChI |
InChI=1S/CF3OP/c2-1(3,4)6-5 |
Clé InChI |
QKENRGOGPFKTBK-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)P=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


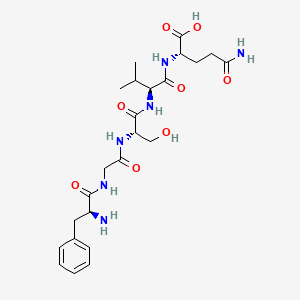
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
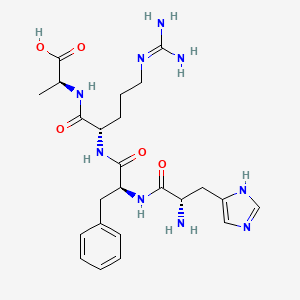
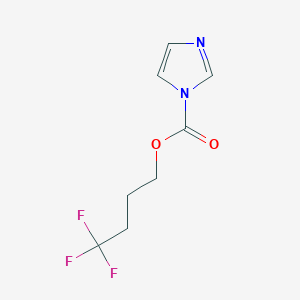


![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
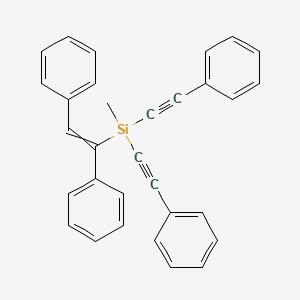
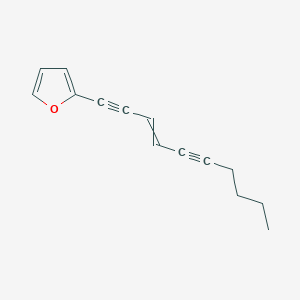
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
